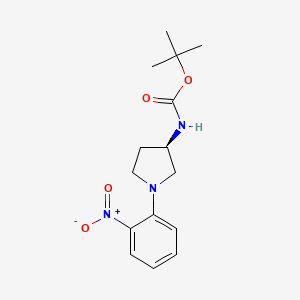

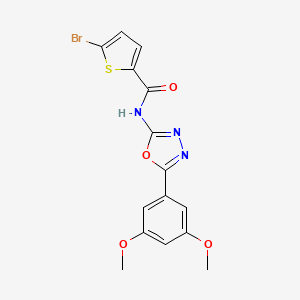

![molecular formula C18H15BrN4O3S2 B2522197 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 2097910-42-2](/img/structure/B2522197.png)

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of the benzenesulfonyl group and the bromophenyl moiety in the compound suggests potential for interactions with biological targets, possibly through hydrogen bonding or halogen interactions.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves the condensation of different aromatic aldehydes with sulfadiazine or other sulfonamides. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Although the exact synthesis method for the compound is not provided, it is likely that a similar condensation reaction could be employed, possibly involving an amino pyrimidine and a bromophenyl acetamide precursor.

Molecular Structure Analysis

Pyrimidine derivatives often exhibit interesting structural features due to their ability to form hydrogen bonds and other non-covalent interactions. For example, the crystal structures of related compounds show a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined at various angles to the benzene ring, stabilized by intramolecular N-H...N hydrogen bonds . Such structural characteristics are crucial for the biological activity of these molecules as they can influence the binding affinity to biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. For instance, benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs with different hydrogen bonding patterns . The presence of an amino group and a sulfanyl group in the compound of interest suggests that it could undergo similar reactions, potentially leading to a variety of derivatives with altered chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like amino, sulfanyl, and acetamide can affect these properties. For example, the antimicrobial activity of pyrimidine derivatives has been studied, and their molecular docking studies suggest that these compounds can bind to various proteins, which is indicative of their potential as bioactive molecules . Additionally, the drug-likeness of these compounds can be assessed based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), can be predicted using computational tools .

Aplicaciones Científicas De Investigación

Pharmacodynamic Properties and Mechanisms

Research has illuminated the pharmacodynamic properties of compounds similar to 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide, particularly their roles in enzymatic processes crucial for therapeutic applications. For instance, the study on aromatic amino acid, cysteine sulfinic acid, glutamate, and histidine decarboxylases, belonging to group II of pyridoxal 5'-phosphate-dependent enzymes, underscores the importance of these enzymes in synthesizing essential bioactive molecules like dopamine, serotonin, and γ-aminobutyric acid. These enzymes have evolved unique structural elements that confer substrate specificity, indicating potential therapeutic targets for various pathological states including autoimmune diseases and Parkinson's disease (Paiardini et al., 2017).

Catalytic and Synthetic Applications

The compound's framework has been implicated in synthetic chemistry, where derivatives facilitate the creation of complex molecules. Research into the synthesis of thiophene analogues of carcinogens highlights the significance of structural isosterism in retaining biological activity, suggesting that derivatives of the compound could have potential applications in designing novel compounds with specific pharmacological properties (Ashby et al., 1978).

Antitumor Activity

Studies on pyrrolobenzimidazoles and related compounds have demonstrated significant antitumor activity. These investigations have revealed that alterations to the pyrimidine ring, akin to modifications in this compound, can lead to compounds with potent cytotoxicity against various cancer cell lines, offering insights into the design of new chemotherapeutic agents (Skibo, 1998).

Environmental and Toxicological Research

The degradation of acetaminophen, a compound structurally related to the topic of interest, and its impact on environmental health has been extensively studied. These studies offer insights into the biotoxicity of degradation products, mechanisms of environmental degradation, and potential environmental impacts of pharmaceutical compounds. Such research underscores the broader implications of chemical compounds on health and the environment, highlighting the necessity for sustainable pharmaceutical practices (Qutob et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Therefore, a detailed study or experiment is required to identify the specific targets and their roles .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level

Biochemical Pathways

It’s likely that the compound interacts with multiple pathways, given its complex structure

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Propiedades

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCGOMMBICPNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)